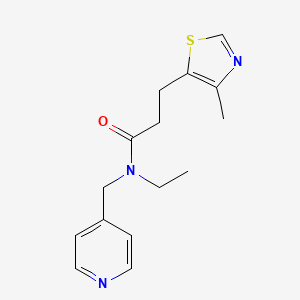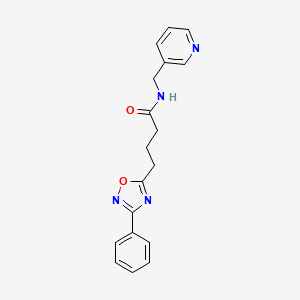![molecular formula C9H14N4OS2 B5538671 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopentylacetamide](/img/structure/B5538671.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, including compounds similar to 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopentylacetamide, often involves transition metal-free methods that are high-yielding and utilize 2-cyanothioacetamides as building blocks. For instance, solvent-base-controlled synthesis can produce 5-amino-1,2,3-thiadiazoles from 2-cyanothioacetamides and sulfonyl azides under diazo transfer conditions (Filimonov et al., 2017).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be complex and often involves various intermolecular interactions. Studies have detailed the structures of similar compounds, revealing 'V' shaped molecules with aromatic planes and interactions like N-H...O, N-H...N, and C-H...N hydrogen bonds, contributing to their 3-D arrays (Boechat et al., 2011).
Chemical Reactions and Properties
Thiadiazoles undergo a range of chemical reactions, including Cornforth-type rearrangements and reactions with alkoxide/alcohol systems, leading to the formation of various derivatives. These reactions are influenced by the presence of functional groups and the reaction conditions, including the solvent and the base used (Filimonov et al., 2017).
Scientific Research Applications
Anticancer Potential
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopentylacetamide and its derivatives have been extensively studied for their anticancer properties. Research focusing on the synthesis of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives reveals their promising anticancer activities against tumor cell lines such as MCF-7 and A549. Certain compounds in this category have shown significant cytotoxic activity, outperforming traditional chemotherapy agents like cisplatin in terms of efficacy. The specificity of these compounds towards cancer cells over noncancer cells indicates their potential as selective anticancer agents (Çevik et al., 2020).
Molecular Modeling and Anticancer Screening
Further research into N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, synthesized from N-aryl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamides, has been conducted using molecular modeling and anticancer screening. These studies have highlighted the potent cytotoxic effects of certain imidazothiadiazole analogs against breast cancer cell lines, suggesting a promising avenue for the development of new anticancer drugs (Abu-Melha, 2021).
Synthesis and Insecticidal Assessment
Beyond anticancer applications, the synthesis of heterocycles incorporating a thiadiazole moiety, such as 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, has been explored for their potential as insecticidal agents. These compounds have been tested against pests like the cotton leafworm, Spodoptera littoralis, demonstrating the versatility of thiadiazole derivatives in various fields of pest management (Fadda et al., 2017).
Anti-inflammatory and Analgesic Agents
The pharmacological evaluation of substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles has revealed significant anti-inflammatory and analgesic activities. These compounds, characterized by their molecular structure, have been tested for their potential to reduce inflammation and pain, showing promise in the development of new therapeutic agents in this domain (Shkair et al., 2016).
Mechanism of Action
Target of Action
The primary target of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopentylacetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j showed the most favorable interactions with the active site, confirming its great inhibitory activity .
Biochemical Pathways
The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells . The conversion of urea to ammonia leads to an increase in pH, which is essential for the survival of Helicobacter pylori .
Pharmacokinetics
The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Result of Action
The inhibition of the urease enzyme by this compound results in a decrease in the conversion of urea to ammonia and carbon dioxide . This leads to a decrease in pH, which can affect the survival of Helicobacter pylori .
Biochemical Analysis
Biochemical Properties
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopentylacetamide has been found to exhibit urease inhibitory activities . Urease is a critical enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This compound interacts with the active site of the urease enzyme, inhibiting its activity .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibition of urease . By inhibiting urease, this compound can potentially disrupt the normal metabolic processes of cells that rely on urease for survival
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the active site of the urease enzyme . This interaction inhibits the enzyme’s activity, preventing the conversion of urea to ammonia and carbon dioxide .
properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4OS2/c10-8-12-13-9(16-8)15-5-7(14)11-6-3-1-2-4-6/h6H,1-5H2,(H2,10,12)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXUSWVOEZCVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49828432 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5538593.png)
![2-chloro-N-{[(3-nitrophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5538599.png)

![3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid](/img/structure/B5538605.png)
![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5538609.png)
![N-{[(2S,4S)-4-fluoro-1-(pyridin-2-ylacetyl)pyrrolidin-2-yl]methyl}-3-methoxybenzamide](/img/structure/B5538631.png)
![N-{(3S*,4R*)-4-isopropyl-1-[3-(2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5538634.png)
![3-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5538641.png)
![6-methyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538649.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-pyridinylthio)acetohydrazide](/img/structure/B5538654.png)
![4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B5538658.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5538674.png)
